molecular formula C10H18O B1671775 Eucalyptol CAS No. 470-82-6

Eucalyptol

Cat. No.: B1671775
CAS No.: 470-82-6
M. Wt: 154.25 g/mol
InChI Key: WEEGYLXZBRQIMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cineole can be synthesized through the rearrangement of terpin hydrate or terpineol. This process involves the reaction of these compounds with acids such as 50% sulfuric acid or 85% phosphoric acid in the presence of a solvent that is immiscible with the aqueous acid phase . The cineole-containing solvent layer is then separated from the acid.

Industrial Production Methods: The primary industrial source of cineole is eucalyptus oil, which contains up to 90% of this compound. The extraction process typically involves steam distillation, where eucalyptus leaves are subjected to steam, and the resulting mixture of water and oil is condensed and separated to yield pure cineole .

Chemical Reactions Analysis

Types of Reactions: Cineole undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms crystalline adducts with hydrohalic acids, o-cresol, resorcinol, and phosphoric acid, which are useful for purification .

Common Reagents and Conditions:

    Oxidation: Cineole can be oxidized using reagents such as potassium permanganate or chromic acid.

    Reduction: Reduction of cineole can be achieved using hydrogen in the presence of a catalyst like palladium.

    Substitution: Cineole can undergo substitution reactions with halogens under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of cineole, such as hydroxycineole and halogenated cineole compounds.

Scientific Research Applications

Pharmacological Applications

Eucalyptol is recognized for its anti-inflammatory , antioxidant , and antimicrobial properties , making it a valuable compound in medical research and treatment protocols.

Respiratory Health

This compound has been extensively studied for its effects on respiratory conditions. It is commonly used in formulations for cough suppressants and expectorants. Research indicates that this compound can help control airway mucus hypersecretion and reduce inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD). A study demonstrated that this compound significantly inhibits pro-inflammatory cytokine production through various signaling pathways, thus alleviating symptoms associated with respiratory diseases .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory effects by modulating immune responses. It has been shown to decrease the levels of inflammatory markers in animal models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases . Specifically, this compound influences the production of cytokines like TNF-α and IL-1β, which are critical in the inflammatory response.

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for use in antiseptic formulations . Its incorporation into mouthwashes and dental products is attributed to its ability to reduce plaque-related gingivitis .

Industrial Applications

This compound is utilized in several industrial sectors due to its pleasant aroma and functional properties.

Flavoring and Fragrance

This compound is widely used as a flavoring agent in food products, including baked goods, confectionery, and beverages. It is recognized for enhancing flavors at low concentrations (approximately 0.002% in food products) . Additionally, its aromatic properties make it a popular component in perfumes and air fresheners.

Cleaning Products

Due to its antimicrobial properties, this compound is incorporated into cleaning agents and disinfectants. Its effectiveness against germs makes it suitable for household cleaning products .

Environmental Applications

This compound's insecticidal properties are notable in agricultural practices. It can be used as a natural insect repellent and has been investigated for its potential in synthesizing mosquito repellents . Furthermore, this compound's role in attracting specific pollinators highlights its ecological significance.

Cognitive Function Enhancement

A pilot study explored the effects of this compound scent on cognitive function among elderly nursing home residents. Results indicated improvements in working memory linked to increased brain activation when exposed to this compound . This suggests potential applications in cognitive therapies.

Chronic Disease Management

Research has shown that patients with chronic diseases benefit from treatments incorporating this compound due to its anti-inflammatory and antioxidant effects. This compound's ability to cross the blood-brain barrier opens avenues for its use as a drug carrier for neurological conditions .

Comparison with Similar Compounds

Cineole is often compared with other monoterpenoids and cyclic ethers, such as:

    Limonene: Another monoterpenoid with a citrus aroma, used in cleaning products and as a solvent.

    Menthol: A cyclic terpene alcohol with a cooling sensation, commonly used in topical analgesics and oral hygiene products.

    Camphor: A bicyclic monoterpene ketone with a strong odor, used in medicinal and aromatic applications.

Cineole stands out due to its unique combination of aromatic, medicinal, and industrial applications, making it a versatile and valuable compound .

Biological Activity

Eucalyptol, also known as 1,8-cineole, is a monoterpene ether predominantly found in the essential oils of eucalyptus and other aromatic plants. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and potential therapeutic effects in various medical conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and data.

Pharmacological Properties

  • Anti-inflammatory Activity
    • This compound has been shown to exert anti-inflammatory effects by modulating inflammatory pathways, particularly through the inhibition of NF-κB signaling. This mechanism is crucial in reducing inflammation in various models, including respiratory and skin conditions .
    • A study demonstrated that topical application of this compound ointment significantly accelerated wound healing in a rat model by enhancing antioxidant defenses and reducing pro-inflammatory cytokines such as IL-1β and TNF-α .
  • Antioxidant Activity
    • This compound exhibits potent antioxidant properties, which help mitigate oxidative stress in cells. It has been reported to increase levels of superoxide dismutase (SOD) and catalase (CAT), enzymes that play a vital role in cellular defense against oxidative damage .
    • Research indicates that this compound can reduce lipid peroxidation, thereby protecting cellular membranes from oxidative injury .
  • Antimicrobial Effects
    • This compound demonstrates significant antimicrobial activity against various pathogens. It has been particularly noted for its effectiveness against respiratory pathogens, making it a candidate for treating respiratory infections .
    • The compound's efficacy against oral pathogens has also been explored, revealing its potential as an antibacterial agent in dental applications .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways . However, further research is necessary to establish its clinical relevance.

Case Studies and Research Findings

StudyObjectiveFindings
Review of pharmacological propertiesThis compound shows anti-inflammatory and antioxidant effects via NF-κB regulation.
Wound healing studyThis compound ointment accelerated wound healing in rats; increased SOD and reduced inflammatory cytokines.
In silico study on antihypertensive effectsThis compound exhibited strong interaction with ACE; potential for hypertension treatment.
Evaluation of herbal medicines for COVID-19Identified this compound as beneficial for respiratory disorders; supports immune function.

This compound's biological activities are primarily attributed to its ability to modulate several key signaling pathways:

  • NF-κB Pathway : Inhibition of NF-κB translocation reduces inflammation and promotes healing processes.
  • PPAR-γ Activation : this compound enhances PPAR-γ activity, leading to improved endothelial function and reduced vascular inflammation .
  • ACE Inhibition : Molecular docking studies indicate that this compound effectively inhibits angiotensin-converting enzyme (ACE), suggesting potential antihypertensive effects .

Toxicology and Safety Profile

This compound is generally recognized as safe at normal doses; however, toxicity studies have indicated dose-related effects on liver and kidney functions in animal models . Long-term exposure at high doses may lead to adverse effects, necessitating careful consideration in therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying eucalyptol’s anti-tumor mechanisms?

Methodological Answer: Use transcriptome sequencing and bioinformatics analysis to identify cancer-related pathways affected by this compound. For example, in neuroblastoma (SH-SY5Y cells), this compound regulates genes involved in proliferation and apoptosis, such as those linked to the p53 and MAPK pathways. Employ RNA-seq to map differential gene expression and validate findings with qPCR or Western blotting .

Q. How can this compound’s solubility and stability be optimized for in vitro studies?

Methodological Answer: Formulate inclusion complexes with cyclodextrins (e.g., β-cyclodextrin derivatives) to enhance aqueous solubility. Molecular dynamics (MD) simulations and metadynamics can predict binding affinities and release kinetics. For experimental validation, use phase-solubility studies and NMR spectroscopy to confirm host-guest interactions .

Q. What assays are effective for assessing this compound’s anti-inflammatory activity?

Methodological Answer: Measure inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA in lipopolysaccharide (LPS)-stimulated macrophages. Pair this with electrophysiological assays to evaluate ion channel modulation (e.g., potassium channels) linked to inflammatory responses. Dose-response curves and IC₅₀ calculations are critical for reproducibility .

Q. How to design a study evaluating this compound’s impact on respiratory mechanics?

Methodological Answer: In murine models, pre-treat subjects with this compound before exposing them to cigarette smoke. Analyze lung function parameters such as Newtonian resistance (Rₙ), tissue elastance (H), and static compliance (Cst) using forced oscillation techniques. Include histopathology to correlate mechanical data with tissue damage .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s antibacterial efficacy?

Methodological Answer: Apply pharmacodynamic (PD) analysis to identify synergistic/antagonistic interactions in essential oil mixtures. For example, machine learning models classify this compound’s activity using thresholds (e.g., 0.03% v/v MIC). Validate predictions with microbiological assays and quantify compound interactions via fractional inhibitory concentration (FIC) indices .

Q. What molecular mechanisms underlie this compound’s synergy with tumor suppressors like ANXA7?

Methodological Answer: In hormone-refractory prostate cancer (DU145 cells), combine this compound with ANXA7 overexpression and perform cDNA expression arrays (e.g., ATLAS™ Cancer Array). Use bioinformatics tools (e.g., GRASP algorithm) to compare transcript profiles and identify pathways like phospholipid aggregation or BRAF-mediated chemoresistance. Validate with apoptosis assays (Annexin V/PI staining) .

Q. How to analyze this compound’s diffusion kinetics in supercritical fluids for drug delivery?

Methodological Answer: Use Taylor dispersion experiments in supercritical CO₂ to measure diffusion coefficients (D). Correlate D with solvent density and viscosity at varying pressures (e.g., 10–15 MPa). Employ nonlinear regression models to predict diffusivity under non-ideal conditions .

Q. What neurobehavioral paradigms quantify this compound’s cognitive-enhancing effects?

Methodological Answer: In human trials, pair rosemary oil (high in this compound) with serial subtraction tasks (e.g., subtracting by 3s or 7s). Measure blood this compound levels via GC-MS and correlate with reaction time/accuracy. Control for olfactory-trigeminal interactions using fMRI to isolate neural activation patterns (e.g., SPM12-based analysis of odor vs. no-odor conditions) .

Q. How to address discrepancies in this compound’s role in lipid metabolism pathways?

Methodological Answer: Conduct lipidomic profiling in steroid hormone-regulated tissues (e.g., prostate or breast cancer models). Use LC-MS to quantify oxy-/hydroxy-monoterpenes and phospholipids. Compare results across cell lines with varying ANXA7 expression to clarify context-dependent effects .

Q. Methodological Notes for Data Interpretation

  • Contradictory Antibacterial Data : this compound’s negative influence in PD analysis (e.g., MIC >2.5% v/v) may arise from antagonism with α-pinene. Test binary mixtures to isolate interactions and apply isobologram analysis .
  • Cytotoxicity Thresholds : Purity (>98%) and solvent choice (e.g., DMSO vs. cyclodextrin complexes) significantly affect dose-response outcomes. Include COA (Certificate of Analysis) in supplementary materials .

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
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InChI

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3
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InChI Key

WEEGYLXZBRQIMU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC(O1)(CC2)C)C
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Molecular Formula

C10H18O
Record name 1,8-CINEOL
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DSSTOX Substance ID

DTXSID4020616
Record name 1,8-Cineol
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Molecular Weight

154.25 g/mol
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Physical Description

1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma
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Boiling Point

349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C
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Flash Point

49 °C (120 °F) - closed cup
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Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol)
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Density

0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924
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Vapor Pressure

1.9 [mmHg], 1.90 mm Hg at 25 °C
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Color/Form

Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid

CAS No.

470-82-6
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Melting Point

34.7 °F (NTP, 1992), 1.5 °C
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Record name CINEOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Crystalline anhydrous hydroquinone (19.5 g) was added to a 1 cm diameter jacketed glass chromatography column filled with heptane. The heptane was then drained to the level of the top of the packed hydroquinone, cold acetone poured into the jacket to chill the column contents below -10° C., and Unitene-D (20 g) added. The column contents were then eluted with heptane (about 250 ml) with continued chilling over 2 hours. This removed most of the undesirable components of the feed. The jacket was then drained of coolant and the column warmed to room temperature. Continued elution with heptane provided a solution of 1.8-cineole (1.8 g) of 92.8% purity (solvent-free basis). This represents a 50% yield of 1,8-cineole present in the feedstock mixture.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Eucalyptol
Eucalyptol
Eucalyptol
Eucalyptol
Reactant of Route 6
Eucalyptol

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